

Strategies to minimize the emergence of Avibactam resistance in clinical isolates

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Compound of Interest

Compound Name: Avibactam, (+)-

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Technical Support Center: Avibactam Resistance

Welcome to the technical support center for strategies to minimize the emergence of avibactam resistance. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to ceftazidime-avibactam?

A1: Resistance to ceftazidime-avibactam (CZA) is multifactorial and primarily observed in Gram-negative bacteria such as *Klebsiella pneumoniae* and *Pseudomonas aeruginosa*. The main mechanisms include:

- **Enzymatic Degradation:** Mutations in the genes encoding β -lactamases, particularly *Klebsiella pneumoniae* carbapenemase (KPC), are a major cause of resistance.^{[1][2][3][4]} Specific amino acid substitutions, such as D179Y in the Ω -loop of KPC-2 and KPC-3, can impair avibactam's inhibitory activity, leading to ceftazidime hydrolysis.^{[2][5][6]}
- **Reduced Permeability:** The loss or modification of outer membrane porins, such as OmpK35 and OmpK36 in *K. pneumoniae* and OprD in *P. aeruginosa*, can restrict the entry of ceftazidime into the bacterial cell, thereby reducing its efficacy.^{[6][7][8]}

- **Efflux Pumps:** Overexpression of efflux pumps, such as the MexAB-OprM system in *P. aeruginosa*, can actively transport avibactam out of the cell, decreasing its intracellular concentration and effectiveness.[\[7\]](#)[\[9\]](#)[\[10\]](#)
- **Target Modification:** Alterations in penicillin-binding proteins (PBPs), the target of ceftazidime, can also contribute to resistance, although this is a less common mechanism.[\[8\]](#)

Q2: How can we minimize the emergence of avibactam resistance in a clinical setting?

A2: Minimizing the emergence of avibactam resistance requires a multi-pronged approach:

- **Antimicrobial Stewardship:** Implementing robust antimicrobial stewardship programs is crucial to ensure the appropriate use of ceftazidime-avibactam. This includes using the drug only when necessary, based on susceptibility testing results.[\[1\]](#)
- **Optimal Dosing:** Ensuring optimal pharmacokinetic/pharmacodynamic (PK/PD) targets are met is critical. Dose adjustments based on renal function are important, but some studies suggest that reduced dosing in patients with renal impairment may be associated with higher mortality, highlighting the need for careful dose optimization.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Combination Therapy:** In certain high-risk situations, combining ceftazidime-avibactam with other antibiotics, such as aztreonam, fosfomycin, or carbapenems, may help prevent the emergence of resistance.[\[14\]](#) However, the efficacy of combination therapy can vary, and synergy testing is recommended.[\[15\]](#)
- **Surveillance:** Continuous surveillance for ceftazidime-avibactam resistance is essential to monitor trends and inform treatment guidelines.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Q3: What is the recommended clinical breakpoint for ceftazidime-avibactam susceptibility?

A3: The FDA, CLSI, and EUCAST have established clinical breakpoints for ceftazidime-avibactam. For both Enterobacterales and *Pseudomonas aeruginosa*, the susceptible breakpoint is a Minimum Inhibitory Concentration (MIC) of ≤ 8 mg/L.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Troubleshooting Experimental Issues

Q4: My clinical isolate shows unexpected resistance to ceftazidime-avibactam. How can I investigate the mechanism?

A4: If you encounter an isolate with unexpected resistance, a systematic investigation is necessary.

- **Confirm Resistance:** Repeat the antimicrobial susceptibility testing (AST) using a reference method like broth microdilution to confirm the resistance phenotype.
- **Screen for Metallo- β -Lactamases (MBLs):** Avibactam does not inhibit MBLs.[\[6\]](#)[\[22\]](#) Therefore, it is crucial to test for the presence of MBL genes (e.g., NDM, VIM, IMP) via PCR or whole-genome sequencing (WGS).
- **Sequence Key Genes:** If the isolate is MBL-negative, perform WGS to identify mutations in genes known to confer resistance, such as blaKPC, porin genes (ompK35/36, oprD), and regulators of efflux pumps.[\[1\]](#)[\[23\]](#)
- **Gene Expression Analysis:** Use quantitative real-time PCR (qRT-PCR) to assess the expression levels of efflux pump genes (e.g., acrA, mexA) and porin genes.

Q5: I am performing a hollow-fiber infection model experiment and observing the rapid emergence of resistance. What factors could be contributing to this?

A5: The rapid emergence of resistance in a hollow-fiber model can be influenced by several factors:

- **Suboptimal Drug Exposure:** Ensure that the simulated pharmacokinetic profile achieves the target exposures for both ceftazidime and avibactam. Insufficient avibactam concentrations can lead to the selection of resistant mutants.[\[24\]](#)
- **High Bacterial Inoculum:** A large starting bacterial population increases the probability of pre-existing resistant subpopulations.
- **Specific Resistance Mechanisms:** The isolate may possess mechanisms that are readily selected for under drug pressure, such as specific mutations in the Ω -loop of the β -lactamase.[\[24\]](#)

Data Presentation

Table 1: Ceftazidime-Avibactam Resistance Rates in Surveillance Studies

Bacterial Group	Region	Resistance Rate (%)	Year of Study	Citation
Gram-negative bacteria	Global	6.3	2016-2020	[17]
Enterobacterales	Global	6.1	up to 2024	[18]
<i>P. aeruginosa</i>	Global	25.8	up to 2024	[18]
<i>K. pneumoniae</i>	Portugal	1.7 (average)	2019-2024	[1]
Enterobacterales	Latin America	0.8	2023	[5]

Table 2: MIC Values of Ceftazidime-Avibactam Against Key Pathogens

Organism	Condition	MIC50 (mg/L)	MIC90 (mg/L)	Citation
KPC-producing <i>K. pneumoniae</i>	Reduced Susceptibility	1/4	2/4	
<i>P. aeruginosa</i>	Global Surveillance	N/A	8	[20]

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

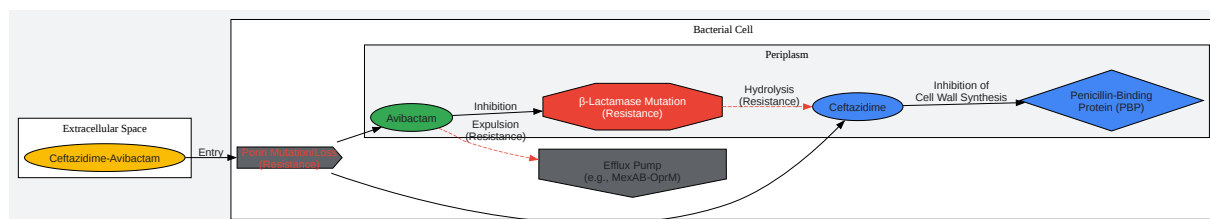
- **Prepare Bacterial Inoculum:** Culture the isolate on an appropriate agar plate overnight. Select several colonies and suspend them in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
- **Prepare Antibiotic Dilutions:** Perform serial twofold dilutions of ceftazidime-avibactam in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The concentration of avibactam is typically fixed at 4 mg/L.

- **Inoculation:** Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5×10^5 CFU/mL.
- **Incubation:** Incubate the plate at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- **Reading Results:** The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Whole-Genome Sequencing (WGS) for Resistance Gene Identification

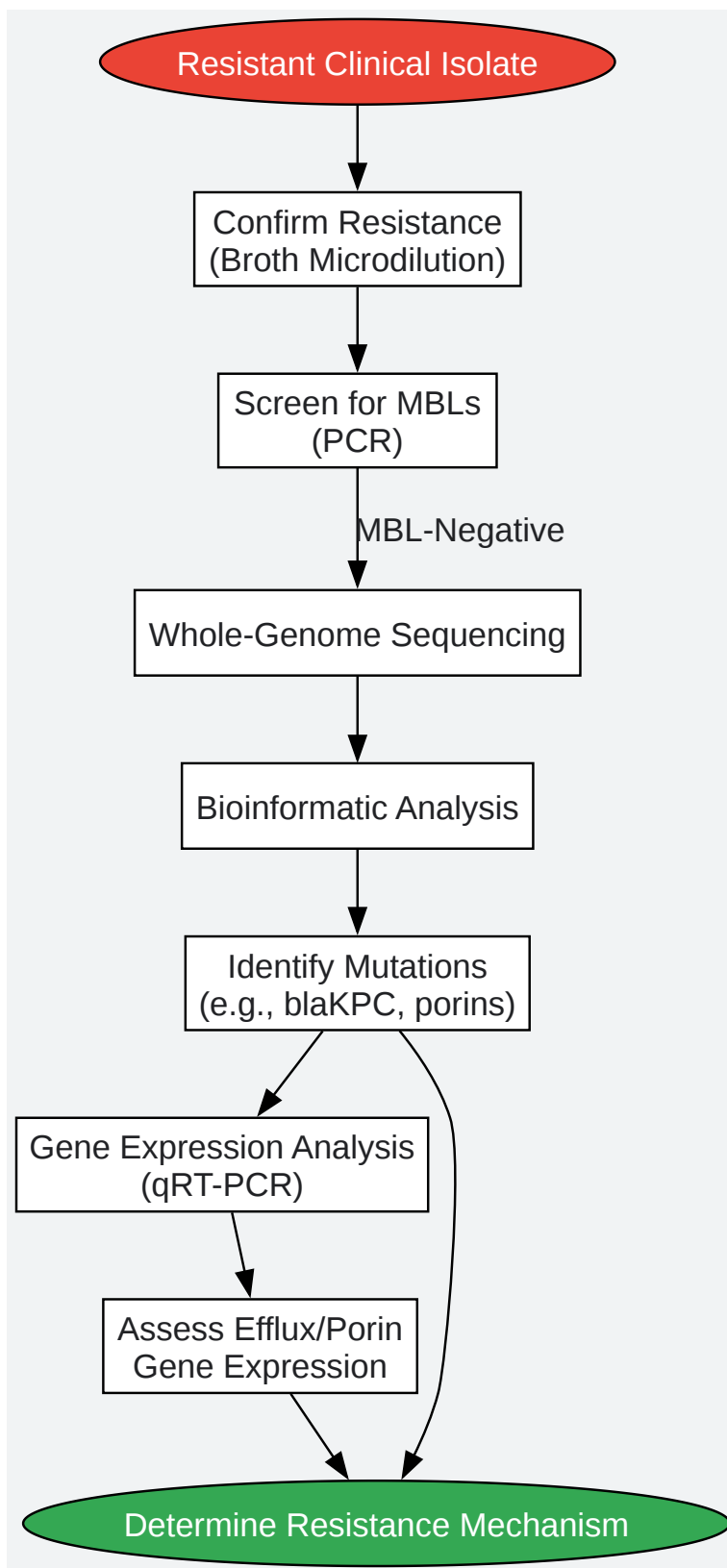
- **DNA Extraction:** Extract high-quality genomic DNA from a pure overnight culture of the isolate using a commercial DNA extraction kit.
- **Library Preparation:** Prepare a sequencing library from the extracted DNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina, Oxford Nanopore).
- **Sequencing:** Sequence the prepared library on the selected platform to generate raw sequencing reads.
- **Data Analysis:**
 - Perform quality control on the raw reads.
 - Assemble the reads into a draft genome.
 - Annotate the assembled genome to identify genes.
 - Use bioinformatics tools and databases (e.g., ResFinder, CARD) to screen the genome for known antimicrobial resistance genes and mutations.

Visualizations



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Caption: Mechanisms of ceftazidime-avibactam action and resistance.



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Caption: Workflow for investigating avibactam resistance mechanisms.

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